2-(5,6-dimethylthiopheno[3,2-e]pyrimidin-4-ylthio)-N-(3-chloro-4-fluorophenyl) acetamide
Overview
Description
2-(5,6-dimethylthiopheno[3,2-e]pyrimidin-4-ylthio)-N-(3-chloro-4-fluorophenyl) acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a thiophene ring fused to a pyrimidine ring, with additional functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dimethylthiopheno[3,2-e]pyrimidin-4-ylthio)-N-(3-chloro-4-fluorophenyl) acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated precursors, thiols, and amines, under conditions such as refluxing in organic solvents and the use of catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(5,6-dimethylthiopheno[3,2-e]pyrimidin-4-ylthio)-N-(3-chloro-4-fluorophenyl) acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-(5,6-dimethylthiopheno[3,2-e]pyrimidin-4-ylthio)-N-(3-chloro-4-fluorophenyl) acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(5,6-dimethylthiopheno[3,2-e]pyrimidin-4-ylthio)-N-(3-chloro-4-fluorophenyl) acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione: This compound shares a similar thiophene-pyrimidine core but differs in its functional groups and overall structure.
5,6-dimethylthieno[2,3-d]pyrimidin-4-ylamine: Another related compound with a similar core structure but different substituents.
Uniqueness
2-(5,6-dimethylthiopheno[3,2-e]pyrimidin-4-ylthio)-N-(3-chloro-4-fluorophenyl) acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3OS2/c1-8-9(2)24-16-14(8)15(19-7-20-16)23-6-13(22)21-10-3-4-12(18)11(17)5-10/h3-5,7H,6H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMOYBLDALHOQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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